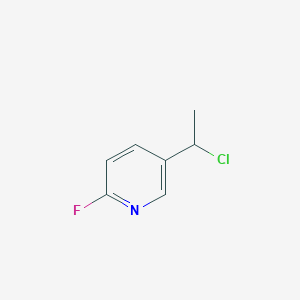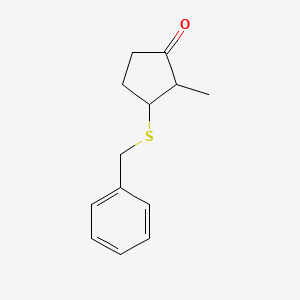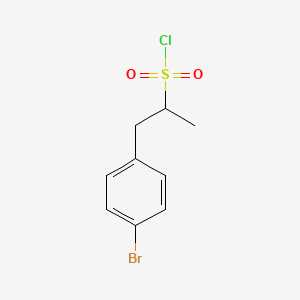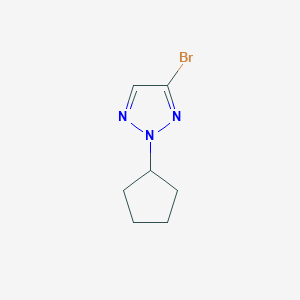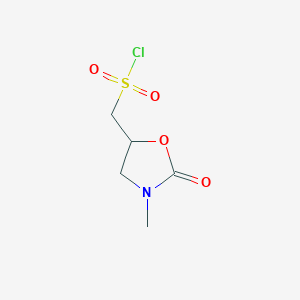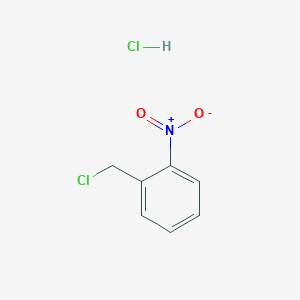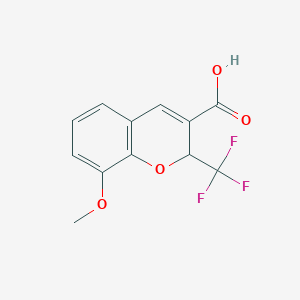
8-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a methoxy group at the 8th position and a trifluoromethyl group at the 2nd position on the chromene ring, along with a carboxylic acid group at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid typically involves the Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate, followed by intramolecular cyclization. This reaction is often carried out under solvent-free conditions using silica-immobilized L-proline as a catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is encouraged to minimize environmental impact and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
8-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 8-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can intercalate into DNA, leading to the inhibition of DNA synthesis and function. This mechanism is similar to that of other chromene derivatives, which are known to form DNA adducts and inhibit cellular processes .
Comparaison Avec Des Composés Similaires
- 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid
- 2-Hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates
Comparison: 8-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C12H9F3O4 |
|---|---|
Poids moléculaire |
274.19 g/mol |
Nom IUPAC |
8-methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C12H9F3O4/c1-18-8-4-2-3-6-5-7(11(16)17)10(12(13,14)15)19-9(6)8/h2-5,10H,1H3,(H,16,17) |
Clé InChI |
GSHMBLHXRHGJQS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1OC(C(=C2)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Bis(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13238069.png)
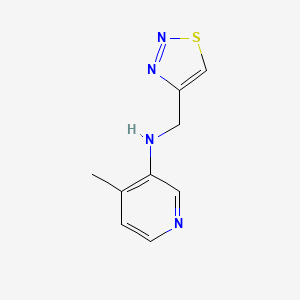
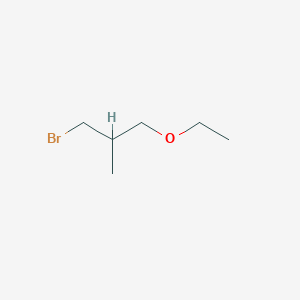
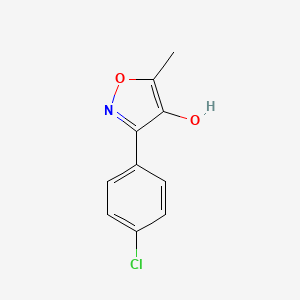
![Ethyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13238095.png)
![[(4-Aminobutyl)sulfanyl]benzene](/img/structure/B13238096.png)
